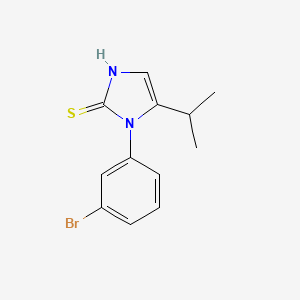![molecular formula C15H19NO4 B1376775 2-[(叔丁氧基)羰基]-1,2,3,4-四氢异喹啉-4-羧酸 CAS No. 936829-00-4](/img/structure/B1376775.png)
2-[(叔丁氧基)羰基]-1,2,3,4-四氢异喹啉-4-羧酸
描述
“2-[(Tert-butoxy)carbonyl]-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid” is a compound with the molecular formula C15H19NO4 . The tert-butyloxycarbonyl (Boc) group is used as a protecting group for amines in organic synthesis .
Synthesis Analysis
The synthesis of this compound involves the use of the Boc group. The Boc group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . The removal of the Boc group in amino acids can be accomplished with strong acids such as trifluoroacetic acid in dichloromethane, or with HCl in methanol .Molecular Structure Analysis
The molecular structure of this compound includes a tetrahydroisoquinoline ring with a carboxylic acid group at the 4-position and a tert-butoxycarbonyl group at the 2-position .Chemical Reactions Analysis
The chemical reactions involving this compound are primarily related to the addition and removal of the Boc protecting group. The Boc group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . The removal of the Boc group can be accomplished with strong acids such as trifluoroacetic acid in dichloromethane, or with HCl in methanol .Physical and Chemical Properties Analysis
The molecular weight of this compound is approximately 277.316 Da . More detailed physical and chemical properties could not be found in the available resources.科学研究应用
药物化学:医药化合物合成
该化合物用作合成各种医药剂的砌块。 其结构在异喹啉衍生物的创建中特别有用,这些衍生物由于其药理特性而在药物化学中是重要的骨架 。 叔丁氧基羰基 (Boc) 基团通常用作肽和酰胺化合物合成中胺的保护基团,这些化合物在药物设计和开发中很普遍 .
农业:农用化学品开发
在农业中,该化合物的衍生物可用于开发新型农用化学品。异喹啉部分是天然产物中的常见特征,其中一些具有除草剂或杀虫剂活性。 对新型衍生物合成的研究可能导致发现具有潜在作物保护用途的化合物 .
材料科学:先进材料合成
叔丁氧基羰基是材料科学中的一个通用部分,特别是在聚合物和树脂的合成中。 它可以用来引入赋予材料特定性能的官能团,例如提高耐久性或耐化学性 .
环境科学:分析和检测方法
该化合物的衍生物可用于环境科学,特别是在开发用于污染物检测的分析方法方面。 异喹啉结构可以被修饰以创建与特定环境污染物反应的传感器或探针,帮助识别和量化它们 .
生物化学:酶和受体研究
在生物化学中,该化合物可用于研究酶-底物相互作用,特别是涉及异喹啉代谢酶的相互作用。 它还可以用作各种受体配体的合成前体,有助于我们了解受体介导的过程 .
化学合成:保护基化学
该化合物在化学合成中作为胺的保护基非常有用。Boc 基团对酸敏感,允许在温和酸性条件下选择性脱保护,而不会影响分子中其他敏感的官能团。 这种性质在需要临时保护胺的多步合成路线中必不可少 .
作用机制
Mode of Action
It’s known that the tert-butoxycarbonyl (boc) group is a protecting group used in organic synthesis . The BOC group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . This suggests that the compound may interact with its targets through the BOC group.
未来方向
The future directions for the use of this compound could include its application in the synthesis of more complex molecules, particularly those involving amines. The ability to protect amines during reactions, and then remove the protecting group under controlled conditions, makes this compound a valuable tool in organic synthesis .
属性
IUPAC Name |
2-[(2-methylpropan-2-yl)oxycarbonyl]-3,4-dihydro-1H-isoquinoline-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO4/c1-15(2,3)20-14(19)16-8-10-6-4-5-7-11(10)12(9-16)13(17)18/h4-7,12H,8-9H2,1-3H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMNIWMKVBYZQNH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C2=CC=CC=C2C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901162717 | |
| Record name | 2-(1,1-Dimethylethyl) 3,4-dihydro-2,4(1H)-isoquinolinedicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901162717 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
936829-00-4 | |
| Record name | 2-(1,1-Dimethylethyl) 3,4-dihydro-2,4(1H)-isoquinolinedicarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=936829-00-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(1,1-Dimethylethyl) 3,4-dihydro-2,4(1H)-isoquinolinedicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901162717 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-[(tert-butoxy)carbonyl]-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-[(2-Aminophenyl)sulfanyl]-1-methylpyrrolidin-2-one](/img/structure/B1376692.png)
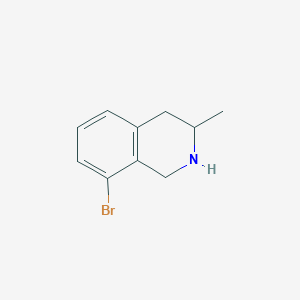
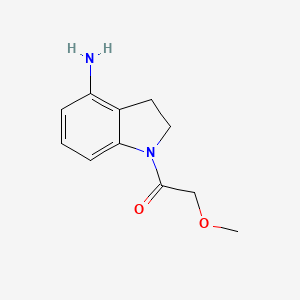
![1-[(5-Chloropyridin-2-yl)methyl]piperazine](/img/structure/B1376696.png)
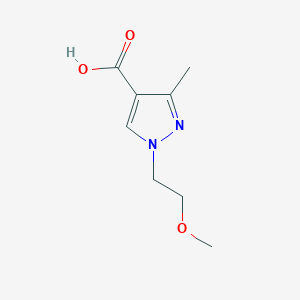
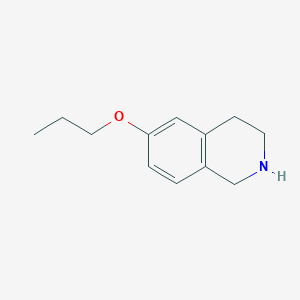
![4-[(Pyrrolidin-3-yl)methyl]pyridine](/img/structure/B1376706.png)
![3-amino-N-[(4-bromothiophen-2-yl)methyl]-4-(dimethylamino)benzamide](/img/structure/B1376707.png)


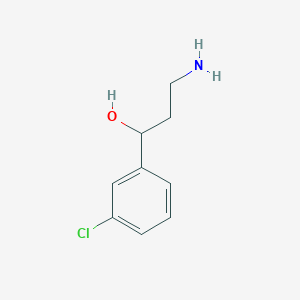
![2-[5-(Propan-2-yl)-1,3,4-thiadiazol-2-yl]ethan-1-amine](/img/structure/B1376713.png)

